molecular formula C24H24BrN3O2S B11580343 (5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11580343
M. Wt: 498.4 g/mol
InChI Key: FOOZJMGRGPHVJR-MTJSOVHGSA-N
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Description

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, bromination, and subsequent functionalization to introduce the thioxoimidazolidinone moiety.

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Functionalization: The brominated indole is further reacted with 3,4-dimethylphenoxyethylamine to introduce the phenoxyethyl group. This is followed by the condensation reaction with ethyl isothiocyanate to form the thioxoimidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Materials Science: The compound’s unique properties may be utilized in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its combination of an indole core, bromine substituent, and thioxoimidazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H24BrN3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H24BrN3O2S/c1-4-28-23(29)21(26-24(28)31)12-17-14-27(22-8-6-18(25)13-20(17)22)9-10-30-19-7-5-15(2)16(3)11-19/h5-8,11-14H,4,9-10H2,1-3H3,(H,26,31)/b21-12-

InChI Key

FOOZJMGRGPHVJR-MTJSOVHGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC(=C(C=C4)C)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC(=C(C=C4)C)C)NC1=S

Origin of Product

United States

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